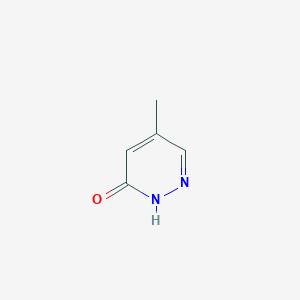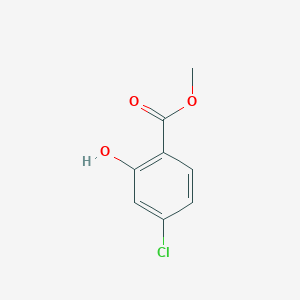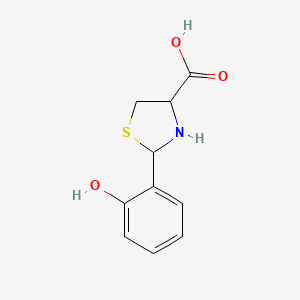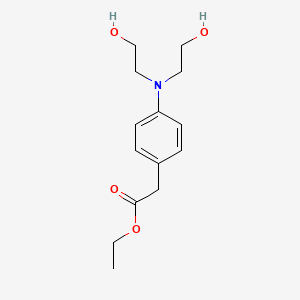
Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with a bis(2-hydroxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate typically involves the esterification of 2-(4-(bis(2-hydroxyethyl)amino)phenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 2-(4-(dimethylamino)phenyl)acetate: Similar structure but with dimethylamino group instead of bis(2-hydroxyethyl)amino group.
Ethyl 2-(4-(diethylamino)phenyl)acetate: Similar structure but with diethylamino group instead of bis(2-hydroxyethyl)amino group.
Uniqueness: Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate is unique due to the presence of the bis(2-hydroxyethyl)amino group, which imparts additional hydrogen bonding capabilities and potential for forming stable complexes with various molecules. This makes it particularly useful in applications requiring strong intermolecular interactions, such as drug delivery and polymer production.
Properties
IUPAC Name |
ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-2-19-14(18)11-12-3-5-13(6-4-12)15(7-9-16)8-10-17/h3-6,16-17H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQXVSTXYPSJND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N(CCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane](/img/structure/B1296368.png)
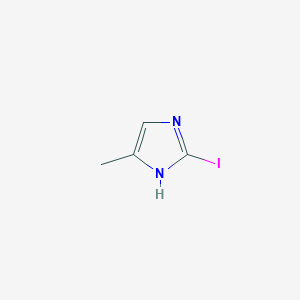
![2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid](/img/structure/B1296370.png)
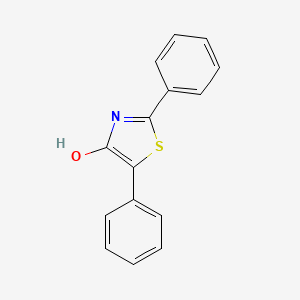

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)

![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide](/img/structure/B1296379.png)

![Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione](/img/structure/B1296381.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1296382.png)
